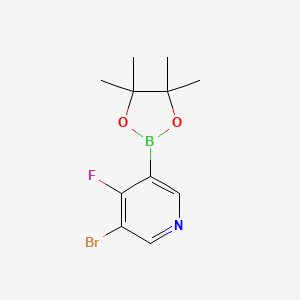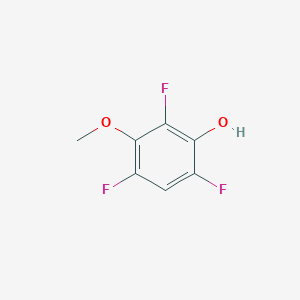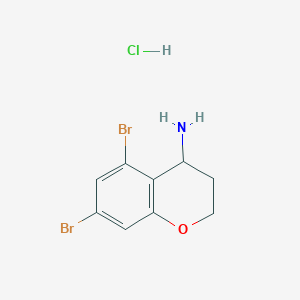
5,7-Dibromochroman-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H10Br2ClNO It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of bromine atoms at the 5 and 7 positions, an amine group at the 4 position, and a hydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromochroman-4-amine hydrochloride typically involves the bromination of chroman derivatives followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or brominating agents in the presence of a suitable solvent and catalyst. The amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, with careful control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dibromochroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other solvents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated chromanones, while reduction could produce debrominated amines.
Aplicaciones Científicas De Investigación
5,7-Dibromochroman-4-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,7-Dibromochroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atoms and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparación Con Compuestos Similares
- 5,7-Dibromochroman-4-amine
- 7-Bromochroman-4-amine hydrochloride
- 5-Bromochroman-4-amine hydrochloride
Comparison: Compared to its analogs, 5,7-Dibromochroman-4-amine hydrochloride is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The dual bromination may enhance its binding affinity to certain targets or alter its pharmacokinetic properties, making it a compound of particular interest in research and development.
Propiedades
Fórmula molecular |
C9H10Br2ClNO |
|---|---|
Peso molecular |
343.44 g/mol |
Nombre IUPAC |
5,7-dibromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C9H9Br2NO.ClH/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5;/h3-4,7H,1-2,12H2;1H |
Clave InChI |
TYRHDXQLYSOIBM-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1N)C(=CC(=C2)Br)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



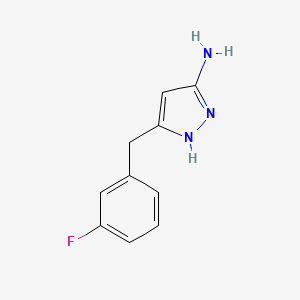
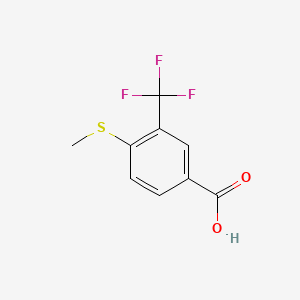
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate](/img/structure/B14031415.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)
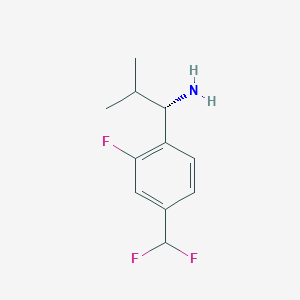
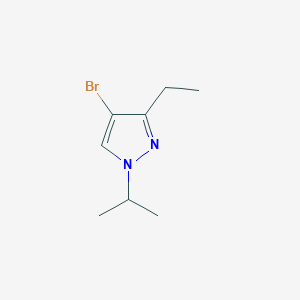

![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)

